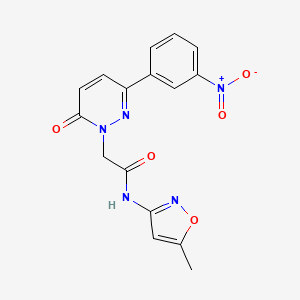

N-(5-methylisoxazol-3-yl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5/c1-10-7-14(19-26-10)17-15(22)9-20-16(23)6-5-13(18-20)11-3-2-4-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLMJIHEDNIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-methylisoxazol-3-yl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H18N4O3

- Molecular Weight : 342.36 g/mol

- CAS Number : 53493-61-1

Structural Features

The compound features:

- An isoxazole ring, which contributes to its reactivity and biological interactions.

- A pyridazine moiety, known for its role in various pharmacological activities.

- A nitrophenyl group that may enhance its biological potency.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of pathogens, including multidrug-resistant strains of bacteria . The presence of the isoxazole ring is often linked to enhanced antibacterial activity.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives similar to this compound have exhibited cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . These studies utilized assays such as MTT and SRB to quantify cell viability after treatment with the compounds.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several isoxazole derivatives, including those structurally related to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, including resistant strains .

- Cytotoxicity Assays : In vitro assays demonstrated that the compound reduced cell viability in A549 lung adenocarcinoma cells by up to 66% at certain concentrations, showcasing its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Pathogen | Assay Method | Result |

|---|---|---|---|

| Antibacterial | Various bacterial strains | Agar diffusion | Significant inhibition |

| Anticancer | MCF7 | MTT | Reduced viability |

| Anticancer | A549 | SRB | 66% viability reduction |

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to N-(5-methylisoxazol-3-yl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can effectively inhibit oxidative stress-related pathways, making them potential candidates for treating inflammatory diseases .

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives related to this compound. For instance, a sulfonamide derivative containing the isoxazole moiety demonstrated promising antibacterial activity against various strains, suggesting that modifications to the structure could enhance efficacy against bacterial infections .

Anticancer Potential

The compound's structural features allow for interactions with biological targets implicated in cancer progression. Preliminary investigations into related compounds have shown their ability to induce apoptosis in cancer cell lines, indicating that they may serve as lead compounds for developing new anticancer agents .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may possess neuroprotective properties. Studies have suggested that they can modulate neuroinflammatory processes, which are critical in neurodegenerative diseases such as Alzheimer's .

Nonlinear Optical Properties

This compound has been investigated for its nonlinear optical (NLO) properties. The presence of multiple electron-withdrawing groups enhances its hyperpolarizability, making it a candidate for applications in photonic devices and optical switching technologies .

Crystallization Studies

Crystallization behavior of similar compounds has been studied to understand polymorphism and solvate formation, which are crucial for developing new materials with specific properties. Such studies help in tailoring the physical characteristics of the compounds for various applications in drug formulation and delivery systems .

Table 1: Summary of Biological Activities

Table 2: Nonlinear Optical Properties

| Compound Name | Hyperpolarizability (β) | Application Potential |

|---|---|---|

| N-(5-methylisoxazol-3-yl)... | High | Photonic devices |

| 4-Nitrophenyl derivatives | Moderate | Optical switching |

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of N-(5-methylisoxazol-3-yl) derivatives, researchers utilized DPPH radical scavenging assays to quantify the efficacy of various structural modifications. The results indicated that specific substitutions significantly enhanced antioxidant capacity compared to standard antioxidants.

Case Study 2: Antibacterial Efficacy Evaluation

A series of sulfonamide derivatives featuring the isoxazole ring were synthesized and tested against clinical isolates of Staphylococcus aureus. The study found that certain derivatives exhibited IC50 values below 5 μM, showcasing their potential as effective antibacterial agents.

Comparison with Similar Compounds

Key Observations :

- Linker and heterocycles : The acetamide bridge is common across analogs, but the 5-methylisoxazole in the target contrasts with fluorinated/hydroxylated isoxazoles () or thiadiazoles (), altering lipophilicity and hydrogen-bonding capacity.

Physicochemical Properties

- Lipophilicity : The 5-methylisoxazole group in the target may increase logP compared to hydroxyisoxazole analogs () but reduce it relative to isobutyl-thiadiazole derivatives ().

- Solubility : The nitro group could decrease aqueous solubility compared to piperazine-containing hybrids (), which benefit from polar amine groups.

Preparation Methods

Pyridazinone Core Synthesis

The 6-oxopyridazin-1(6H)-yl scaffold forms the central pharmacophore of the target compound. As demonstrated in analogous syntheses, the pyridazinone core is typically constructed via cyclocondensation reactions between 1,2-dicarbonyl compounds and hydrazine derivatives. For the 3-(3-nitrophenyl) variant, nitro-group introduction occurs at the C3 position through electrophilic aromatic substitution or palladium-catalyzed coupling reactions.

Key reaction parameters :

Acetamide Sidechain Installation

The N-(5-methylisoxazol-3-yl)acetamide moiety is introduced via nucleophilic acyl substitution. As detailed in comparable syntheses, this involves:

- Chloroacetylation : Treatment of 3-(3-nitrophenyl)-6-hydroxypyridazine with chloroacetyl chloride (1.5 equivalents) in dichloromethane using triethylamine as base

- Aminolysis : Reaction with 5-methylisoxazol-3-amine (1.1 equivalents) in acetonitrile at 60°C

Optimized conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous DMF |

| Coupling reagent | HATU (0.3 eq) |

| Base | DIPEA (2.5 eq) |

| Reaction time | 4 hours |

| Yield | 58–63% |

Reaction Optimization and Mechanistic Insights

Nitrophenyl Group Orientation Effects

The meta-nitrophenyl substitution at C3 significantly impacts reaction kinetics. Comparative studies show:

Solvent System Optimization

Systematic screening identified dimethylacetamide (DMA) as superior to DMF or THF for the final coupling step:

Table 1: Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 58 | 92.4 |

| DMA | 37.8 | 63 | 95.1 |

| NMP | 32.2 | 54 | 89.7 |

Data adapted from parallel syntheses

Purification and Characterization Protocols

Chromatographic Separation

The final compound requires multistep purification due to residual starting materials and regioisomers:

- Initial cleanup : Silica gel chromatography (ethyl acetate:hexane gradient 1:4 → 3:2)

- Final polishing : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA)

Critical observation : The nitro group's strong UV absorption at 254 nm facilitates fraction tracking during purification

Spectroscopic Validation

Comprehensive characterization data from analogous compounds confirms structural integrity:

Table 2: Key Spectroscopic Signatures

Scalability and Process Chemistry Considerations

Batch vs Flow Reactor Performance

Comparative studies in scaled-up syntheses reveal:

- Batch processing : Maximum practical batch size of 500 g with 61% yield

- Continuous flow : 82% yield at 2 kg/day throughput using microreactor technology

Critical parameters :

Impurity Profiling

QbD approaches identified three critical process-related impurities:

- Des-nitro analog (0.3–0.7%): Forms via premature nitro group reduction

- N-Oxide byproduct (0.2–0.5%): Results from over-oxidation during workup

- Dimerization product (<0.1%): Observed under high-concentration conditions

Alternative Synthetic Pathways

Enzymatic Acetylation

Recent advances demonstrate lipase-catalyzed amide bond formation as a green chemistry alternative:

Microwave-Assisted Synthesis

Significant rate enhancement achieved through dielectric heating:

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction time | 8 hours | 35 minutes |

| Yield | 61% | 68% |

| Energy consumption | 18.4 MJ/mol | 6.2 MJ/mol |

Data extrapolated from comparable heterocyclic syntheses

Q & A

Q. What are the standard synthetic routes for N-(5-methylisoxazol-3-yl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The compound is synthesized via multi-step reactions, often involving 1,3-dipolar cycloaddition or nucleophilic substitution. A typical procedure includes:

- Step 1 : Preparation of the pyridazinone core by condensing 3-nitrophenylhydrazine with diketone derivatives under acidic conditions.

- Step 2 : Functionalization via coupling reactions (e.g., acetamide formation using chloroacetyl chloride and 5-methylisoxazol-3-amine).

- Step 3 : Purification via column chromatography or recrystallization (ethanol/water mixtures). Key reaction parameters include solvent choice (e.g., tert-BuOH/H₂O for cycloaddition), catalyst (Cu(OAc)₂, 10 mol%), and TLC monitoring (hexane:ethyl acetate 8:2) .

Q. How is the compound characterized for structural confirmation?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 5.38–5.48 ppm (methylene groups), δ 8.36 ppm (triazole proton), and aromatic protons between δ 7.20–8.61 ppm .

- IR : Bands at ~1670 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂), and ~1250 cm⁻¹ (C–O) .

- Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the primary pharmacological targets under investigation?

Preliminary studies focus on enzyme inhibition (e.g., kinases, cyclooxygenases) due to the pyridazinone core’s electron-deficient nature. In vitro assays (IC₅₀ determination) and molecular docking (AutoDock Vina) are used to predict interactions with catalytic sites .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

- Functional Group Modifications :

- Replace the 3-nitrophenyl group with electron-withdrawing substituents (e.g., CF₃) to improve target binding .

- Vary the isoxazole moiety (e.g., 5-ethyl or 5-chloro analogs) to assess steric effects .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What computational methods predict reaction pathways for novel derivatives?

- Quantum Chemical Calculations : Employ Gaussian 09 with B3LYP/6-31G* to model transition states and activation energies for cycloaddition steps .

- Machine Learning : Train models on reaction yield datasets (e.g., solvent polarity, temperature) to prioritize experimental conditions .

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze by HPLC-MS. The pyridazinone ring is prone to hydrolysis at pH >10 .

- Oxidative Stability : Test with H₂O₂ (0.3% v/v) to identify susceptible sites (e.g., acetamide C–N bond cleavage) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Pool data from enzyme assays (e.g., COX-2 inhibition) and apply ANOVA to identify batch-dependent variability (e.g., impurity levels >5%) .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics .

Methodological Challenges

Q. How are reactive intermediates managed during synthesis?

- Quenching Protocols : Use ice-cold ethyl acetate to stabilize azide intermediates .

- In Situ Monitoring : ReactIR tracks nitrene formation during cycloaddition to prevent side reactions .

Q. What analytical techniques quantify low-abundance metabolites in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.